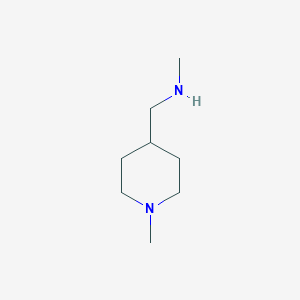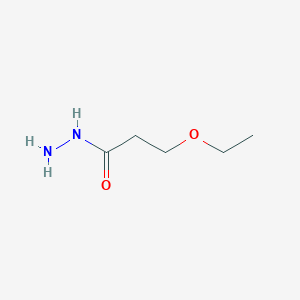![molecular formula C8H8N4O2 B1317424 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 108129-01-7](/img/structure/B1317424.png)
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities .
Synthesis Analysis
The synthesis of TP derivatives has been reported in various studies . For example, the synthesis of a novel TP derivative was achieved via microwave irradiation .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, making it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The TP heterocycle has favorable ADME-PK properties . It exhibits fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .科学的研究の応用
Synthesis and Chemical Properties
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives have been a focus of chemical research due to their structural uniqueness and potential applications. For instance, derivatives of this compound have been synthesized for fungicidal applications, with several novel carbonylhydrazone derivatives showing promising fungicidal activities (Li De-jiang, 2008). Another study explored its crystalline forms, specifically investigating its molecular structure in two crystal environments to understand the potential biological activity of its coordination compounds (L. Canfora et al., 2010).
Applications in Heterocyclic Chemistry
The compound's relevance in heterocyclic chemistry is significant. It's utilized in the synthesis of various diheterocyclic compounds, serving as a precursor for the creation of triazoles, oxadiazoles, and thiadiazoles, showcasing its versatility in chemical synthesis (Zuming Liu et al., 2008). Its role extends to the development of novel anthranilic diamides containing triazolopyrimidine, demonstrating its utility in designing new chemical entities (Wei-Li Dong et al., 2008).
Broad Spectrum of Chemical Reactions
The compound participates in a variety of chemical reactions, making it a cornerstone in synthetic chemistry. It's involved in the synthesis of triazolopyrimidines, thiadiazoles, and selenadiazoles, showcasing its adaptability in forming different heterocyclic compounds (A. Abdelhamid et al., 2004). Its derivatives also find applications in green chemistry, evidenced by a novel synthesis of pyrimidopyrimidine-diones under environmentally friendly, catalyst- and solvent-free conditions (B. Karami et al., 2015).
Potential in Pharmaceutical and Agrochemical Sectors
The compound and its derivatives have shown potential in pharmaceutical and agrochemical applications. A comprehensive review highlighted its role in these sectors, underlining its significance in the synthesis of compounds with potential biological activities (G. Fischer, 2007).
将来の方向性
The TP heterocycle has found numerous applications in medicinal chemistry . Its structural similarity to some natural compounds such as purine makes it a promising bicyclic system to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
特性
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFVEWTUXVBYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














